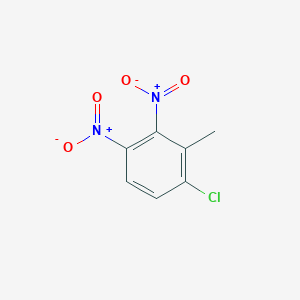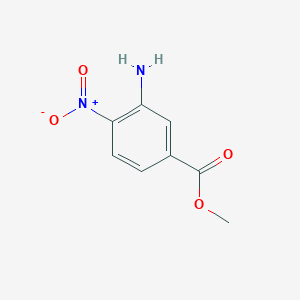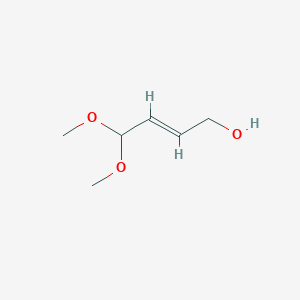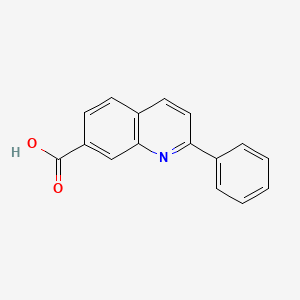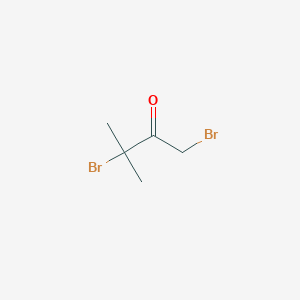
1,3-Dibromo-3-methylbutan-2-one
Übersicht
Beschreibung
“1,3-Dibromo-3-methylbutan-2-one” is a chemical compound with the CAS Number: 1518-06-5 . It has a molecular weight of 243.93 and its IUPAC name is 1,3-dibromo-3-methyl-2-butanone .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1,3-Dibromo-3-methylbutan-2-one” include a melting point of 10-14°C . It has a molecular weight of 243.93 .
Wissenschaftliche Forschungsanwendungen
1. Synthesis of β-Hydroxyketones
1,3-Dibromo-3-methylbutan-2-one has applications in the synthesis of various β-hydroxyketones. In research by Percino, Martínez, and León (2008), it was utilized in the diastereoselective synthesis of 2,4-dibromo-3-hydroxy-1,3-diphenylbutan-1-one and related compounds. This process involved the use of borane and n-BuLi, and the synthesized compounds were characterized by NMR, infrared spectroscopy, and mass spectrometry (Percino, Martínez, & León, 2008).
2. Improved Synthesis via Microwave Irradiation
Gopalakrishnan, Kasinath, and Singh (2002) described a novel procedure for preparing 3-(4-alkoxyphenyl)-3-methylbutan-2-one, showcasing an improved synthesis via microwave irradiation. This method involved a polymer-supported AlCl3-catalyzed rearrangement, representing an advancement in the synthesis process of such compounds (Gopalakrishnan, Kasinath, & Singh, 2002).
3. Polymerization Studies
Liu and Rimmer (2002) explored the free radical polymerization of N-vinylpyrrolidinone in 3-methylbutan-2-one. Their study showed that 3-methylbutan-2-one acted as both a solvent and a transfer agent, leading to the formation of poly(N-vinylpyrrolidinone)s with specific chain ends. This research provided insights into the polymerization behavior and the potential applications in materials science (Liu & Rimmer, 2002).
4. Hydroxylation Mediated by Metal Ions
Yumura and Yoshizawa (2001) investigated the regioselectivity in hydroxylation reactions of 2-methylbutane mediated by FeO+ and FeO2+ ions. Their theoretical calculations at the B3LYP DFT level provided insights into the mechanisms and energetics of these reactions, highlighting the role of metal ions in influencing hydroxylation processes (Yumura & Yoshizawa, 2001).
5. Bio-Based Solvent Applications
Jin et al. (2021) demonstrated the use of 3-methoxybutan-2-one, a sustainable bio-based alternative to chlorinated solvents. This compound showed potential in replacing carcinogenic halogenated solvents in certain applications, highlighting its role as a renewable oxygenated solvent in sustainable chemistry (Jin et al., 2021).
Safety And Hazards
Eigenschaften
IUPAC Name |
1,3-dibromo-3-methylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Br2O/c1-5(2,7)4(8)3-6/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDMECGUJZUHCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00480126 | |
| Record name | 1,3-dibromo-3-methylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00480126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dibromo-3-methylbutan-2-one | |
CAS RN |
1518-06-5 | |
| Record name | 1,3-dibromo-3-methylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00480126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



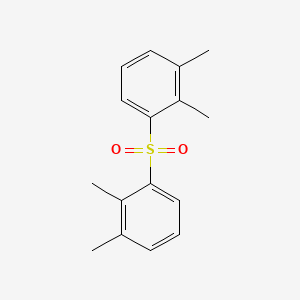
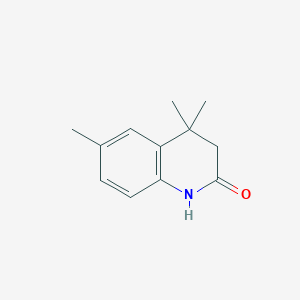






![(4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol](/img/structure/B1356955.png)

